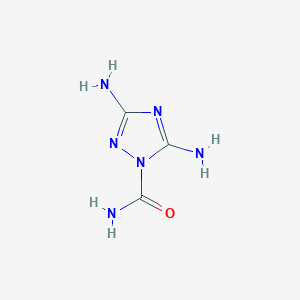

3,5-Diamino-1,2,4-triazole-1-carboxamide

Description

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this pursuit, the 1,2,4-triazole (B32235) ring system has emerged as a privileged scaffold, forming the core of numerous clinically significant drugs. This introduction focuses on a specific, yet underexplored, derivative: 3,5-Diamino-1,2,4-triazole-1-carboxamide. By understanding the importance of its parent structures and the rationale for its specific chemical modifications, we can appreciate the scientific motivation behind its investigation.

The 1,2,4-triazole nucleus, a five-membered ring containing three nitrogen atoms and two carbon atoms, is a cornerstone in the development of a wide array of functional molecules. nih.gov Its unique structural features, including its aromaticity, dipole moment, and ability to participate in hydrogen bonding, make it a versatile building block in both medicinal chemistry and materials science. nih.gov In the realm of drug discovery, the 1,2,4-triazole moiety is recognized as a bioisostere for amide and ester groups, meaning it can replace these functional groups in a molecule while maintaining or even enhancing biological activity. nih.govacs.org This bioisosteric replacement can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. nih.govacs.org

The prevalence of the 1,2,4-triazole framework is evident in a variety of marketed drugs with diverse therapeutic applications, underscoring its broad pharmacological importance.

Building upon the inherent value of the 1,2,4-triazole ring, the 3,5-diamino-1,2,4-triazole (DAT) substructure has been identified as a particularly valuable scaffold in the design of targeted therapeutics. nih.govrsc.org This specific arrangement of amino groups on the triazole ring provides multiple points for chemical modification, allowing for the fine-tuning of a molecule's properties to achieve desired biological effects. nih.govrsc.org

Research has highlighted the potential of the DAT scaffold in the development of potent and selective enzyme inhibitors. For instance, it has been successfully employed as the foundation for inhibitors of lysine-specific demethylase 1 (LSD1) and anaplastic lymphoma kinase (ALK), both of which are significant targets in cancer therapy. nih.govnih.gov The ability of the DAT core to form crucial hydrogen bonds within the active sites of these enzymes is a key factor in its efficacy. nih.gov

Table 1: Investigated Biological Targets for 3,5-Diamino-1,2,4-triazole Derivatives

| Biological Target | Therapeutic Area | Reference |

| Lysine-Specific Demethylase 1 (LSD1) | Cancer, Epigenetic Disorders | nih.govrsc.org |

| Anaplastic Lymphoma Kinase (ALK) | Cancer (e.g., NSCLC, Neuroblastoma) | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Cancer | researchgate.net |

| Aurora-A Kinase | Cancer | mdpi.com |

The strategic modification of a core scaffold is a fundamental aspect of medicinal chemistry, aimed at optimizing the pharmacological properties of a lead compound. The investigation of N1-substituted carboxamide derivatives of 3,5-diamino-1,2,4-triazole is driven by a strong scientific rationale rooted in established drug design principles.

The N1 position of the 1,2,4-triazole ring is a key site for substitution to modulate the molecule's interaction with its biological target. nih.gov Studies on ALK inhibitors, for example, have demonstrated that the nature of the substituent at the N1 position is critical for achieving high potency and selectivity. nih.gov The introduction of a carboxamide group at this position is a logical extension of this principle. The carboxamide functional group itself is a common feature in many drugs, valued for its ability to form hydrogen bonds and its relative stability.

Furthermore, the concept of bioisosteric replacement provides a compelling reason to explore N1-carboxamide derivatives. nih.govacs.org Given that the 1,2,4-triazole ring can act as a bioisostere for an amide bond, the addition of a carboxamide at the N1 position creates a novel chemical entity with the potential for unique binding interactions and improved drug-like properties. This approach allows for the exploration of new chemical space while building upon a scaffold with known biological relevance.

Based on the established significance of the 1,2,4-triazole framework and the 3,5-diamino-1,2,4-triazole scaffold, the primary research objectives for investigating this compound would be:

Synthesis and Characterization: To develop a reliable synthetic route to produce this compound and its analogues, followed by their thorough chemical characterization.

Biological Evaluation: To screen the synthesized compounds for their inhibitory activity against a panel of relevant biological targets, such as protein kinases or other enzymes implicated in disease.

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the lead compound and evaluate the impact of these changes on its biological activity, with the goal of identifying key structural features that govern potency and selectivity.

Computational Modeling: To use molecular modeling techniques to understand the binding mode of these compounds within the active site of their target enzymes, thereby guiding the design of more potent and selective inhibitors.

The scope of this research would be to explore the potential of this compound as a novel scaffold for the development of therapeutic agents. This would involve a multidisciplinary approach combining synthetic organic chemistry, biochemistry, and computational chemistry to fully elucidate the chemical and biological properties of this promising compound.

Structure

3D Structure

Properties

CAS No. |

91986-48-0 |

|---|---|

Molecular Formula |

C3H6N6O |

Molecular Weight |

142.12 g/mol |

IUPAC Name |

3,5-diamino-1,2,4-triazole-1-carboxamide |

InChI |

InChI=1S/C3H6N6O/c4-1-7-2(5)9(8-1)3(6)10/h(H2,6,10)(H4,4,5,7,8) |

InChI Key |

SKZGQKLHRNIFOM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NN(C(=N1)N)C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diamino 1,2,4 Triazole 1 Carboxamide and Its Precursors

Synthetic Pathways to the 3,5-Diamino-1,2,4-triazole Core

The 3,5-diamino-1,2,4-triazole, also known as guanazole (B75391), is a foundational precursor. Its synthesis has been approached through various methods, each with distinct advantages and conditions.

Hydrothermal synthesis presents a method for producing 3,5-diamino-1,2,4-triazole under elevated pressure and temperature. One patented approach utilizes cyanamide (B42294), an ammonium (B1175870) salt, copper hydroxide, and water as the primary raw materials. researchgate.net In this process, ammonia (B1221849), decomposed from the ammonium salt, condenses with two molecules of cyanamide to form a copper biguanide (B1667054) complex. researchgate.net This intermediate subsequently undergoes a cyclocondensation reaction to yield the triazole product. researchgate.net The use of a high-pressure reaction vessel is crucial as it increases the concentration of ammonia within the aqueous system, thereby facilitating the condensation reaction and reducing the required time and temperature. researchgate.net The presence of excess ammonium salt also helps to stabilize the pH of the system, which is vital for preventing the side reaction of cyanamide polymerization. researchgate.net

Table 1: Hydrothermal Synthesis of 3,5-Diamino-1,2,4-triazole researchgate.net

| Reactants | Catalyst/Additive | Temperature | Time | Key Feature |

|---|---|---|---|---|

| Cyanamide, Ammonium Salt, Water | Copper Hydroxide | 110-120 °C | 3-5 hours | High-pressure vessel used to increase ammonia concentration. |

A prevalent and cost-effective method for synthesizing the DAT core involves the condensation of hydrazine (B178648) hydrate (B1144303) with dicyandiamide (B1669379) (cyanoguanidine). One documented procedure involves reacting these precursors in the presence of nitric acid to directly yield 3,5-diamino-1,2,4-triazole nitrate. google.com The reaction is typically performed by first mixing hydrazine hydrate with nitric acid at a temperature of 20-60°C, followed by the addition of dicyandiamide while maintaining the temperature between 40-60°C. google.com The molar ratio of the reactants is a key parameter for the success of this synthesis. google.com While this method can be efficient, syntheses that proceed without the isolation and purification of the intermediate 3,5-diamino-4H-1,2,4-triazole can sometimes lead to the formation of impurities.

Table 2: Synthesis of 3,5-Diamino-1,2,4-triazole Nitrate google.com

| Reactants | Molar Ratio (Hydrazine:Acid:Dicyandiamide) | Temperature | Product | Key Feature |

|---|---|---|---|---|

| Hydrazine Hydrate, Nitric Acid, Dicyandiamide | 1 : 2 : 1 | 40-60 °C | 3,5-diamino-1,2,4-triazole nitrate | Utilizes inexpensive and readily available raw materials. |

The field of heterocyclic chemistry is continually evolving, with numerous modern strategies being developed for the synthesis of 1,2,4-triazole (B32235) derivatives. These methods often offer improvements in terms of yield, selectivity, and environmental impact. nih.govresearchgate.net Emerging techniques include:

Microwave-Assisted Synthesis: This technology can significantly reduce reaction times, often from hours to minutes, and improve yields for triazole formation. nih.gov

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the product, enhancing efficiency and atom economy. rsc.org

Metal-Free Cycloadditions: To avoid the cost and potential toxicity of metal catalysts, metal-free pathways, such as those using base-mediation, have been successfully developed for the annulation of nitriles and hydrazines. niscpr.res.in

Visible-Light Photocatalysis: This green chemistry approach uses light as an energy source to drive the reaction, often under mild conditions without external heating. nih.gov

These strategies highlight the broad and active research into creating 1,2,4-triazole scaffolds, which are valuable in various chemical industries. researchgate.net

Regioselective Introduction of the Carboxamide Moiety at the N1 Position

The functionalization of the 3,5-diamino-1,2,4-triazole core to introduce a carboxamide group specifically at the N1 position is a significant synthetic challenge. The DAT molecule possesses multiple nucleophilic sites: the two exocyclic amino groups at C3 and C5, and the two endocyclic nitrogen atoms of the triazole ring (N1 and N2). Achieving regioselectivity is therefore paramount.

Controlling the site of reaction on the DAT ring is key to synthesizing the desired product. Research into the derivatization of DAT for various applications, such as for inhibitors of the enzyme LSD1, has shed light on its reactivity. researchgate.net

Inherent Regioselectivity: Studies on the alkylation of unsubstituted 3,5-diamino-1,2,4-triazole have shown that the reaction tends to occur preferentially at the N1 position of the triazole ring. researchgate.net This inherent reactivity provides a foundation for targeting this specific nitrogen atom.

Reaction with Isocyanates: A potential route to introduce a urea (B33335) or carboxamide-like functional group involves the reaction with isocyanates. Reaction mechanism diagrams suggest that isocyanate groups can react with the amino groups of DAT. researchgate.net To achieve N1-carboxamidation, this pathway would require careful control of conditions or protection of the more nucleophilic exocyclic amino groups.

Use of Protecting Groups: To direct functionalization away from the exocyclic amino groups and toward the ring nitrogens, protecting group strategies can be employed. For instance, the use of 1-acetyl-3,5-diamino-1,2,4-triazole as a starting material can be an effective strategy to achieve regioselective synthesis. researchgate.net

Directly forming the N1-carboxamide requires specific reagents and optimized conditions. A highly relevant synthesis involves the reaction of thiosemicarbazide (B42300) with N-cyanoguanidine in an acidic medium, which affords 3,5-diamino-1-thiocarbamoyl-1,2,4-triazole. mdpi.com This product is the thiourea (B124793) analog of the target compound, where a thiocarbamoyl group (a sulfur analog of the carboxamide group) is introduced at the N1 position during the ring formation. mdpi.com This suggests that a direct and analogous synthesis of 3,5-Diamino-1,2,4-triazole-1-carboxamide could be achievable by substituting thiosemicarbazide with semicarbazide (B1199961) under similar acidic conditions.

Further optimization would involve exploring various carbamoylating agents, such as carbamoyl (B1232498) chlorides or isocyanic acid, and adjusting parameters like solvent, temperature, and base to favor the N1-acylation over reaction at the exocyclic amino groups. The synthesis of other 1,2,4-triazole-carboxamides often involves multi-step processes, including the initial formation of a triazole-carboxylate ester followed by amidation, underscoring the complexity of these transformations.

Synthesis of Substituted this compound Analogues

The generation of analogues of this compound leverages established and innovative synthetic strategies to modify the core structure. These modifications are crucial for fine-tuning the compound's properties.

The amino groups at the C3 and C5 positions of the 1,2,4-triazole ring are primary sites for derivatization, allowing for the introduction of a wide array of functional groups. This is often achieved through reactions such as N-alkylation and N-acylation. For instance, a series of N-substituted 3,5-diamino-1,2,4-triazole derivatives has been synthesized, where one of the amino groups is functionalized with moieties like acetyl, naphthylmethyl, or substituted benzyl (B1604629) groups. google.com

One common strategy involves the reaction of 3,5-diamino-1,2,4-triazole with various aldehydes or ketones to form Schiff bases, which can be further modified. google.com Another approach is the direct reaction with alkyl or aryl halides to introduce new substituents. For example, the synthesis of N3-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine and N3,N-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine highlights the selective derivatization of the triazole amino groups. nih.gov

The synthesis of 3-azido-5-amino-1,2,4-triazole from 3,5-diamino-1,2,4-triazole demonstrates another derivatization pathway. This is achieved through partial diazotization and substitution, a process that can be performed directly on the substrate or after a primary nitrosation step. researchgate.net

A general synthetic route to produce a library of 3,5-diaminotriazole analogues involves a multi-step sequence. This can begin with a condensation reaction, followed by reduction of a cyano group to a primary amine, which is then reacted with an intermediate to form a precursor that is subsequently treated with hydrazine to yield the desired 3,5-diaminotriazole. nih.gov

In the multi-step synthesis of complex 1,2,4-triazole derivatives, the use of protecting groups is essential to ensure regioselectivity and to prevent unwanted side reactions. The amino groups of the triazole ring are nucleophilic and can interfere with reactions at other sites of the molecule. organic-chemistry.org Therefore, they are often temporarily blocked with a protecting group.

Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. An orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are used, allows for the selective deprotection and derivatization of specific amino groups within the same molecule. organic-chemistry.org

For instance, in the synthesis of HIV-integrase inhibitor S-1360, which features a 1,2,4-triazole-3-carboxylate (B8385096) core, the protection of a nitrogen on the triazole ring was found to be crucial for the reaction to proceed. acs.org Tetrahydropyranyl (THP) and 1-methoxy-1-methylethyl groups were investigated as protecting groups, with the latter enabling a more high-throughput and convenient procedure for large-scale synthesis. acs.org

In the context of peptide synthesis incorporating a 1,2,3-triazole ring, a split and mix approach has been used to create large compound libraries. nih.gov This involved protecting the amine of a resin with two different protecting groups, Alloc and Fmoc, to facilitate the selective coupling of different substrates. nih.gov

The table below summarizes some protecting groups used in the synthesis of triazole derivatives.

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Acidic media | organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions | organic-chemistry.org |

| Tetrahydropyranyl | THP | Acidic conditions | acs.org |

| 1-Methoxy-1-methylethyl | Mild acidic conditions | acs.org | |

| Alloc | Alloc | Pd(0) catalysis | nih.gov |

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large libraries of related compounds, which can be screened for desired biological activities. These approaches have been applied to the synthesis of 1,2,4-triazole derivatives to explore a wide chemical space.

A high-throughput methodology for the synthesis of 1,2,4-triazole libraries has been developed using a continuous flow reactor. rsc.org This method relies on a low-temperature peptide coupling of a diverse set of carboxylic acids with hydrazonamides or pyridyl hydrazides, followed by a high-temperature cyclization to form the triazole ring. rsc.org This integrated synthesis and purification platform significantly shortens the drug discovery cycle time. rsc.org

The creation of a library of 1H-1,2,3-triazole-4-carboxamides was achieved through the replacement of a sulfonyl linkage in a lead compound with a carbonyl amide linkage. nih.gov This led to the generation of a series of analogues with varying substituents on the triazole ring and the carboxamide nitrogen. nih.gov

A study focused on the development of potent and reversible LSD1 inhibitors utilized a 3,5-diamino-1,2,4-triazole scaffold to produce a library of analogues. nih.gov This involved a synthetic route that was amenable to the introduction of various substituents, leading to the identification of several compounds with significant inhibitory activity. nih.gov

The table below provides examples of building blocks used in the generation of a 3,5-diaminotriazole library. nih.gov

| Phenol Component | 2-Cyano-3-chlorofluorobenzene | Resulting Intermediate | Final Product Class |

| Substituted Phenols | 2-Cyano-3-chlorofluorobenzene | Substituted Phenoxyphenyl Intermediates | Substituted 3,5-Diaminotriazoles |

Advanced Structural Elucidation and Spectroscopic Characterization of 3,5 Diamino 1,2,4 Triazole 1 Carboxamide Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular and crystal structures. Although a specific study on 3,5-diamino-1,2,4-triazole-1-carboxamide is not present, the structural analysis of the closely related 3,5-diamino-1,2,4-triazole (DATA) and its hydrate (B1144303) provides a foundational understanding.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

Hydrogen bonding is a dominant intermolecular force in triazole derivatives, largely due to the presence of amino groups and ring nitrogens. In the crystal structure of 3,5-diamino-1,2,4-triazole monohydrate (DATA hydrate), an extensive three-dimensional hydrogen-bonding network is observed. iucr.orgnih.gov The water molecules play a crucial role in linking the DATA molecules. iucr.org Specifically, two DATA molecules can form mutual hydrogen bonds. nih.gov Hirshfeld surface analysis of DATA hydrate reveals that H⋯O contacts, arising from the incorporated water molecules, account for 8.5% of the intermolecular interactions. iucr.org The dominant interaction in the non-hydrated DATA is N⋯H/H⋯N, which decreases upon hydration. nih.gov

Elucidation of Crystal Packing Arrangements and Supramolecular Architectures

The crystal packing in DATA hydrate is characterized by a layered structure connected by hydrogen bonds. iucr.org The supramolecular architecture is dictated by the interplay of various hydrogen bonds. nih.gov In related dicarboxamide compounds, the heteroatom in the central ring can influence the hydrogen bonding patterns. researchgate.net For this compound, the combination of the triazole core and the N1-carboxamide substituent would likely lead to the formation of tapes, sheets, or three-dimensional frameworks through a combination of hydrogen bonding and potentially π-π stacking. The specific arrangement would depend on the minimization of steric hindrance and the maximization of favorable intermolecular interactions.

Structural Studies of Protonated Forms and Inorganic Salts

The protonation of 3,4-diamino-1,2,4-triazole has been shown to form a new class of energetic salts. rsc.org These salts have been characterized by single-crystal X-ray diffraction, revealing the structural changes upon protonation. rsc.org The protonation typically occurs at one of the ring nitrogen atoms, altering the geometry and the hydrogen-bonding capabilities of the molecule. The formation of inorganic salts with species like sodium perchlorate (B79767) has been attempted with DATA, leading to the isolation of a hydrate rather than an anhydrous salt. iucr.orgnih.gov This highlights the strong tendency of these molecules to incorporate solvent into the crystal structure. Structural studies of protonated forms or inorganic salts of this compound would be expected to show significant changes in bond angles and lengths within the triazole ring and would likely exhibit different and potentially more complex hydrogen-bonding networks involving the counter-ions.

Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Hydrogen Bonding Characterization

Infrared spectroscopy is a key technique for identifying functional groups and probing intermolecular interactions. For 3,5-diamino-1,2,4-triazole (guanazole), detailed vibrational analyses have been performed using both experimental (FT-IR and FT-Raman) and computational methods. rsc.orgnist.govresearchgate.net

The IR spectra of triazoles show characteristic bands for the C-N and N-H stretching and bending vibrations. In 3,5-diamino-1,2,4-triazole, the asymmetric and symmetric stretching modes of the NH2 groups are observed in the high-frequency region (around 3400-3200 cm⁻¹). The scissoring mode of the NH2 group appears around 1630 cm⁻¹. The C-N stretching vibrations of the triazole ring are typically found in the 1500-1300 cm⁻¹ region.

For this compound, the IR spectrum would be expected to show additional characteristic bands from the carboxamide group. The C=O stretching vibration of the amide (Amide I band) is a strong absorption typically found in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) usually appears between 1640 and 1550 cm⁻¹. The positions of these bands, as well as the N-H stretching vibrations, are highly sensitive to the extent and nature of hydrogen bonding. Broadening and shifting of these bands to lower frequencies are indicative of strong intermolecular hydrogen bonds.

A comparative analysis of the IR spectra of DATA and its N1-carboxamide derivative would provide valuable insights into the electronic effects of the substituent on the triazole ring and the nature of the supramolecular assembly in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional) for Definitive Structural Assignment and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Analysis of ¹H and ¹³C NMR spectra, along with multidimensional techniques, provides detailed information about the molecular skeleton and the electronic environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the amino (-NH₂) and carboxamide (-CONH₂) groups. The chemical shifts of these protons are sensitive to the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. The two amino groups at the C3 and C5 positions may exhibit different chemical shifts depending on the tautomeric form and the electronic influence of the N1-carboxamide group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework. Key signals include those for the two triazole ring carbons (C3 and C5) and the carbonyl carbon of the carboxamide group. The chemical shifts of the ring carbons confirm the presence of the triazole heterocycle and are influenced by the attached amino groups. The carbonyl carbon signal typically appears significantly downfield.

Tautomeric Studies: Annular prototropic tautomerism is a well-documented phenomenon in 1,2,4-triazole (B32235) systems. For 3,5-diamino-1,2,4-triazole derivatives, different tautomeric forms can exist, influencing the compound's properties. NMR spectroscopy is a powerful method to study these tautomeric equilibria in solution. The presence of multiple, broad, or averaged signals in the NMR spectra can indicate a dynamic equilibrium between tautomers that is fast on the NMR timescale. In some cases, low-temperature NMR studies can "freeze out" individual tautomers, allowing for their individual characterization.

Interactive Table: Expected NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Note: These are estimated values based on data for structurally similar aminotriazole derivatives. Actual values may vary.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Comments |

| ¹H | C3-NH₂ / C5-NH₂ | 6.0 - 8.0 | Broad signals, position dependent on H-bonding and exchange. |

| ¹H | CO-NH₂ | 7.5 - 9.0 | Broad signals, typically downfield from C-NH₂. |

| ¹³C | C3 / C5 | 150 - 165 | Chemical shifts are sensitive to tautomeric form and substitution. |

| ¹³C | C=O (Amide) | 165 - 175 | Characteristic downfield shift for a carbonyl carbon. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the chromophores and the extent of conjugation. The 1,2,4-triazole ring, along with the amino and carboxamide substituents, constitutes the chromophoric system in this compound.

The spectrum is expected to be characterized by π → π* transitions, which are typically high-intensity absorptions, and n → π* transitions, which are of lower intensity. The amino groups act as powerful auxochromes, donating electron density to the triazole ring and causing a bathochromic shift (shift to longer wavelengths) of the π → π* absorption maximum compared to the unsubstituted triazole. The N1-carboxamide group, being an electron-withdrawing group, further influences the electronic structure and the position of the absorption bands. The specific λₘₐₓ values are dependent on the solvent polarity.

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ Range (nm) | Relative Intensity |

| π → π | Conjugated triazole system | 220 - 280 | High |

| n → π | N, C=O | > 280 | Low |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₃H₅N₇O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

The fragmentation of 1,2,4-triazole derivatives under electron impact (EI) or electrospray ionization (ESI) often involves characteristic losses of small, stable neutral molecules. The fragmentation pathways for the title compound are expected to involve:

Loss of the carboxamide group: Cleavage of the N1-C(O) bond, leading to the loss of a CONH₂ radical or the formation of an ion corresponding to the 3,5-diaminotriazole core.

Loss of isocyanic acid (HNCO): A common fragmentation pathway for amide-containing compounds.

Ring Fragmentation: The triazole ring can undergo cleavage, typically with the expulsion of N₂ or HCN molecules, which is characteristic of nitrogen-rich heterocycles.

The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Nominal) | Proposed Fragment Ion/Loss | Formula of Fragment/Loss |

| 143 | [M+H]⁺ (Molecular Ion + H) | C₃H₆N₇O⁺ |

| 99 | [M+H - CONH₂]⁺ | C₂H₄N₅⁺ |

| 100 | [M+H - HNCO]⁺ | C₂H₅N₆⁺ |

| 71 | [C₂H₃N₄]⁺ (From ring cleavage) | C₂H₃N₄⁺ |

In-Situ Spectroscopic Methodologies for Reaction Monitoring

Real-time monitoring of chemical reactions provides critical data on reaction kinetics, intermediate formation, and mechanistic pathways, leading to improved process control and optimization.

Fiber Optic Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy in Mechanistic Investigations

In-situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the synthesis of triazole derivatives in real-time. By immersing a fiber-optic ATR probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling.

For the synthesis of this compound, which could, for example, involve the acylation of 3,5-diamino-1,2,4-triazole, ATR-IR can track the progress of the reaction by monitoring specific vibrational bands. The disappearance of reactant peaks (e.g., the C=O stretch of an acylating agent) and the simultaneous appearance of product peaks (e.g., the amide C=O and N-H stretches of the final product) can be quantified to determine reaction kinetics. Furthermore, the detection of transient absorption bands may reveal the presence of short-lived reaction intermediates, offering valuable mechanistic insights.

Interactive Table: Key Infrared Bands for Monitoring the Synthesis of this compound via ATR-IR

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| Amine (Reactant) | N-H Stretch | 3100 - 3400 | Disappearance indicates consumption of starting material. |

| Amide (Product) | C=O Stretch | 1650 - 1700 | Appearance and growth indicate product formation. |

| Amide (Product) | N-H Stretch | 3200 - 3500 | Appearance confirms amide formation. |

| Triazole Ring | C=N / N-N Stretch | 1400 - 1650 | Changes in the fingerprint region can indicate substitution on the ring. |

Theoretical and Computational Investigations of 3,5 Diamino 1,2,4 Triazole 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of 3,5-diamino-1,2,4-triazole-1-carboxamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. While specific DFT studies on this compound are not abundant in the literature, extensive research on the parent molecule, 3,5-diamino-1,2,4-triazole (guanazole), provides a strong foundation for understanding its derivatives.

For guanazole (B75391), DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p), have been employed to determine its optimized molecular geometry. nih.gov These calculations have shown that the triazole ring in guanazole is planar. nih.gov The introduction of a carboxamide group at the N1 position is expected to influence the electronic distribution and geometry of the triazole ring. The electron-withdrawing nature of the carboxamide group would likely alter the bond lengths and angles within the triazole core.

Key electronic properties such as dipole moment, polarizability, and electrostatic potential are also determined using DFT. For instance, the calculated dipole moment for related 1,2,4-triazole (B32235) derivatives provides insights into their polarity and intermolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties for a Representative 1,2,4-Triazole Derivative (Note: Data is for a model compound and illustrates typical DFT outputs.)

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 D |

| Polarizability (a.u.) | 85.3 a.u. |

| Total Energy (Hartree) | -450.2 Hartree |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net

For 3,5-diamino-1,2,4-triazole, the HOMO is typically localized on the amino groups and the triazole ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the triazole ring. The introduction of the 1-carboxamide (B11826670) group to form this compound would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Substituted 1,2,4-Triazole (Note: Values are illustrative for a related triazole compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism. researchgate.netnih.gov For substituted 1,2,4-triazoles, different tautomeric forms can exist, and their relative stabilities are influenced by the nature and position of the substituents. Computational studies, particularly those employing DFT and ab initio methods, have been instrumental in determining the most stable tautomers. researchgate.netresearchgate.net

For 3,5-diamino-1,2,4-triazole, several tautomeric forms are possible due to the migration of a proton between the nitrogen atoms of the triazole ring. The presence of the carboxamide group at the N1 position in this compound will significantly influence the tautomeric equilibrium. The stability of the different tautomers is determined by factors such as intramolecular hydrogen bonding and the degree of conjugation. nih.gov High-level ab initio calculations on parent 1,2,4-triazoles have shown that the 1H- and 4H-tautomers are the most common, with their relative energies being finely balanced. nih.gov

Table 3: Calculated Relative Energies of 1,2,4-Triazole Tautomers (Note: Data is for the parent 1,2,4-triazole and serves as a reference.)

| Tautomer | Relative Energy (kcal/mol) |

| 1H-1,2,4-triazole | 0.00 |

| 4H-1,2,4-triazole | 6.25 |

| 2H-1,2,4-triazole | (Higher in energy) |

These calculations help in understanding which tautomeric form is likely to be predominant under given conditions, which is crucial for predicting its chemical behavior and biological interactions.

Computational methods are also employed to predict spectroscopic parameters such as vibrational frequencies (IR and Raman) and NMR chemical shifts. These theoretical predictions can be compared with experimental data to validate the molecular structure and assignments of spectroscopic bands. dnu.dp.ua

For the parent compound, 3,5-diamino-1,2,4-triazole, theoretical vibrational spectra have been calculated and compared with experimental FT-IR and FT-Raman spectra. nih.gov This allows for a detailed assignment of the vibrational modes of the molecule. The addition of the carboxamide group in this compound would introduce new characteristic vibrational modes, such as the C=O stretching and N-H bending of the amide, which can be predicted computationally.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for interpreting experimental NMR spectra and confirming the chemical structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions.

The carboxamide linkage in this compound introduces conformational flexibility to the molecule. MD simulations can be used to explore the rotational barrier around the N1-C(O) bond and to identify the preferred conformations of the carboxamide group relative to the triazole ring.

Studies on similar molecules containing triazole-carboxamide moieties have shown that the conformation of the linker between different parts of the molecule can be critical for its biological activity. nih.gov The flexibility of this linkage allows the molecule to adopt different shapes to fit into a biological target, such as an enzyme's active site. MD simulations can map the potential energy surface associated with the rotation of the carboxamide group, revealing the most stable conformations and the energy barriers between them. This information is vital for understanding the molecule's shape and how it interacts with its environment.

Investigation of Intermolecular Interactions in Condensed Phases

The arrangement of molecules in the condensed phase is dictated by a complex network of intermolecular interactions, which in turn influences the material's bulk properties. For this compound, these interactions are expected to be dominated by hydrogen bonding, given the presence of multiple hydrogen bond donors (the amino and amide N-H groups) and acceptors (the triazole ring nitrogens and the amide carbonyl oxygen).

Theoretical studies on related diaminotriazole compounds provide a framework for understanding these interactions. For instance, detailed investigations of 3,4-diamino-1,2,4-triazole have utilized high-resolution X-ray diffraction and quantum chemical calculations (ab initio MP2/aug-cc-pvdz) to characterize intra- and intermolecular interactions. nih.gov These studies have highlighted the significant role of n-π conjugation and n→σ* hyperconjugation in determining molecular geometry. nih.gov Furthermore, they have identified and quantified various types of hydrogen bonds, including conventional N-H···N and weaker C-H···π interactions, which collectively govern the crystal packing. nih.gov The ability of amino groups to also act as proton acceptors in hydrogen bonding has been confirmed in these related structures. nih.gov

Computational methods such as Density Functional Theory (DFT) are instrumental in analyzing these interactions. By calculating the electron density distribution, one can identify bond critical points (BCPs) and analyze their properties to quantify the strength of intermolecular contacts. Reduced Density Gradient (RDG) analysis is another powerful tool that allows for the visualization and characterization of non-covalent interactions, distinguishing between strong hydrogen bonds, weaker van der Waals forces, and steric repulsion. researchgate.net

For this compound, it is hypothesized that the carboxamide group would introduce additional, strong hydrogen bonding motifs, particularly N-H···O=C interactions, further stabilizing the crystal lattice. The interplay between these various hydrogen bonds would lead to a complex three-dimensional network, as has been observed in the crystal structure of a related copper complex of 3,5-diamino-1,2,4-triazole, where O-H···O, N-H···O, N-H···N, and C-H···O hydrogen bonds, along with π–π stacking interactions, create a robust supramolecular assembly. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Strong Hydrogen Bond | Amino group (N-H) | Triazole ring nitrogen (N) | Formation of chains or sheets |

| Strong Hydrogen Bond | Amide group (N-H) | Carbonyl oxygen (O=C) | Dimer formation or extended networks |

| Strong Hydrogen Bond | Amino group (N-H) | Carbonyl oxygen (O=C) | Cross-linking of primary motifs |

| Weaker Hydrogen Bond | C-H | Triazole ring nitrogen (N) | Further stabilization of the 3D structure |

| π–π Stacking | Triazole ring | Triazole ring | Contribution to packing efficiency |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a vital tool for elucidating the intricate details of chemical reactions, providing insights into the energetics and pathways that are often difficult to probe experimentally. For the synthesis of this compound, computational methods can be used to characterize transition states, map out reaction energy profiles, and provide kinetic and thermodynamic data.

The synthesis of the 3,5-diamino-1,2,4-triazole core typically involves the cyclization of a guanidino-containing precursor. rsc.org For instance, the synthesis of 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) and carboxylic acids is believed to proceed through the formation of a guanyl hydrazide intermediate, which then undergoes an acid-catalyzed, reversible cyclization. mdpi.com

To study such a reaction for this compound, computational chemists would employ methods like DFT to model the potential reaction pathways. The process would involve:

Reactant and Product Optimization: The geometries of the starting materials (e.g., a suitable aminoguanidine derivative and a carboxylating agent) and the final product are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure for each proposed elementary step of the reaction. The TS is a first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, intermediate, or product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactant and product of that step.

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed potential energy surface for the entire reaction can be constructed. This allows for the determination of activation energies for each step, which are crucial for understanding the reaction kinetics. For example, in the synthesis of the parent 3,5-diamino-1,2,4-triazole, DFT calculations have been used to validate the intermediates proposed from experimental spectroscopic data. rsc.org

Beyond the energy profile, computational chemistry can provide quantitative kinetic and thermodynamic data.

Kinetic Insights: From the calculated activation energies (Ea) obtained from transition state analysis, reaction rate constants (k) can be estimated using Transition State Theory (TST). The Arrhenius equation (k = A * exp(-Ea/RT)) provides the fundamental relationship between the activation energy, temperature, and the rate constant. Computational methods can also be used to estimate the pre-exponential factor (A).

By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified. For instance, the synthesis of related 3,5-diamino-1,2,4-triazole ureas has been achieved through a multi-step route, and computational modeling was used to understand the structure-activity relationships of the final products. nih.gov While this study focused on the final compound's interactions, similar methods could be applied to analyze the energetics of the synthetic steps themselves.

Table 2: Computationally Derived Data for Reaction Analysis

| Parameter | Computational Method | Information Gained |

| Geometries (Bond lengths, angles) | DFT Optimization | Structural information of reactants, products, and transition states. |

| Vibrational Frequencies | DFT Frequency Analysis | Characterization of stationary points (minima vs. saddle points), Zero-Point Vibrational Energy (ZPVE). |

| Activation Energy (Ea) | Transition State Searching | Height of the energy barrier for a reaction step, key for kinetics. |

| Reaction Energy (ΔErxn) | Energy difference between products and reactants | Exothermicity or endothermicity of a reaction step. |

| Gibbs Free Energy (ΔG) | Statistical Thermodynamics | Spontaneity of the reaction. |

| Enthalpy of Formation (ΔfH°) | Isodesmic Reactions, Atomization Methods | Thermodynamic stability of the compound. |

Reactivity and Derivatization Pathways of 3,5 Diamino 1,2,4 Triazole 1 Carboxamide

Chemical Transformations at the Carboxamide Moiety

The carboxamide group attached directly to a nitrogen atom of the triazole ring possesses unique electronic characteristics that influence its reactivity. The delocalization of the nitrogen lone pair into the carbonyl group, which is characteristic of amides, is further affected by its attachment to the aromatic triazole system.

Detailed experimental studies specifically documenting the hydrolysis and esterification of the N1-carboxamide group on 3,5-Diamino-1,2,4-triazole-1-carboxamide are not extensively covered in available literature. However, based on the general principles of amide chemistry, the carboxamide bond is expected to be relatively stable. nih.gov Hydrolysis, to yield 3,5-diamino-1,2,4-triazole and carbon dioxide, would typically require forceful conditions such as strong acid or base catalysis with heating.

Direct esterification of the carboxamide is not a standard transformation. A more plausible route to corresponding esters would involve a two-step process: hydrolysis of the amide to the corresponding carboxylic acid (if stable), followed by a standard esterification reaction. Research on related 1H-1,2,3-triazole-4-carboxamides has involved the hydrolysis of ester precursors to form the amide, indicating the general stability of the amide bond under certain conditions. nih.gov

The literature lacks specific examples of reactions targeting the amide nitrogen and carbonyl carbon of this compound. Generally, the nitrogen atom of an amide is not strongly nucleophilic due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. Therefore, reactions such as N-alkylation or N-acylation at this position are challenging and uncommon.

Conversely, the carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles. Plausible, though not specifically documented, reactions could include reduction of the carbonyl group using powerful reducing agents like lithium aluminum hydride.

Functionalization of the Amino Groups on the Triazole Ring

The exocyclic amino groups at the C3 and C5 positions are nucleophilic and represent the primary sites for a wide range of derivatization reactions. Studies on the parent compound, 3,5-diamino-1,2,4-triazole (guanazole), provide significant insight into these transformations, as the electronic environment of these groups is comparable. researchgate.net The presence of two such groups allows for mono- or di-substitution, with regioselectivity being a key consideration in synthetic design.

The amino groups of 3,5-diamino-1,2,4-triazole readily undergo acylation and sulfonylation. Controlling the regioselectivity of these reactions is crucial for synthesizing specific isomers. Research has shown that arenesulfonylation of 3,5-diamino-1,2,4-triazole can be directed to achieve specific substitution patterns. acs.org For instance, reaction with arenesulfonyl chlorides can yield derivatives with substitution at one or both amino groups, as well as at the ring nitrogens, depending on the reaction conditions.

A regiospecific synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)sulfonamides can be achieved, demonstrating that the amino groups can be selectively functionalized. acs.org

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 4-Amino-1,2,4-triazole | Acetyl chloride | N-acyl derivative | chemmethod.com |

A significant area of research involving 3,5-diamino-1,2,4-triazole is the synthesis of high-energy materials. This often involves the conversion of the amino groups into more energetic functionalities like imines, nitroamines (a precursor to nitroimines), and nitroimines. The oxidation of one of the amino groups in 3,5-diamino-1,2,4-triazole (DAT) is a key step in producing 3-amino-5-nitro-1,2,4-triazole (ANTA), an important and relatively insensitive energetic material. researchgate.netpleiades.online

The ANTA molecule itself serves as a synthon for a variety of other energetic compounds through further reactions at its remaining amino group and acidic ring proton. researchgate.net The transformation of an amino group to a nitroimino group significantly increases the energy content of the molecule.

Table 2: Energetic Derivatives Synthesized from a Diaminotriazole Core

| Precursor | Key Transformation | Product | Application | Reference |

|---|---|---|---|---|

| 3,5-Diamino-1,2,4-triazole | Selective Oxidation | 3-Amino-5-nitro-1,2,4-triazole (ANTA) | Insensitive explosive, energetic synthon | researchgate.netpleiades.online |

| 4-Amino-3,5-disubstituted-1,2,4-triazoles | Imination | 4-Imino-1,2,4-triazole derivatives | Potential anti-neoplastic agents | nih.gov |

The exocyclic amino groups of 3,5-diamino-1,2,4-triazole readily participate in condensation reactions with various aldehydes and ketones. These reactions typically proceed via the formation of a Schiff base (imine) intermediate, which can be isolated or undergo subsequent intramolecular cyclization. mdpi.comresearchgate.netnih.gov

For example, the condensation of aminotriazoles with malonoaldehydes or other dicarbonyl compounds can lead to the formation of fused heterocyclic systems, such as triazolopyrimidines. researchgate.net These reactions are foundational in building more complex molecular architectures from the basic triazole scaffold. The reaction conditions, including solvent polarity and temperature, can influence the reaction pathway and the stability of intermediates like hemiaminals. mdpi.com

Table 3: Examples of Condensation Reactions

| Aminotriazole Derivative | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Hemiaminals and Schiff Bases | mdpi.comnih.gov |

Reactions Involving the Triazole Ring Nitrogen Atoms

The reactivity of the triazole ring nitrogens in this compound is a critical aspect of its chemical behavior. While direct experimental studies on this specific compound are limited, the reactivity can be inferred from the well-documented chemistry of its parent compound, 3,5-diamino-1,2,4-triazole (guanazole), and other substituted 1,2,4-triazoles. The triazole ring possesses three nitrogen atoms, each with a lone pair of electrons, making them potential nucleophilic centers for reactions with electrophiles, including transition metal ions and alkylating agents. The presence of the carboxamide group at the N1 position is expected to influence the electron density and steric accessibility of the ring nitrogens, thereby modulating their reactivity compared to the unsubstituted guanazole (B75391).

Formation of Coordination Complexes with Transition Metals

The nitrogen-rich 1,2,4-triazole (B32235) ring is an excellent ligand for the formation of coordination complexes with a variety of transition metals. The lone pair electrons on the pyridine-type nitrogen atoms (N2 and N4) are readily available for donation to a metal center. In the case of 3,5-diamino-1,2,4-triazole and its derivatives, these nitrogen atoms are known to act as bridging ligands, connecting multiple metal centers to form polynuclear complexes and coordination polymers.

Studies on related compounds, such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid, have shown the formation of various coordination complexes with transition metals like zinc, manganese, iron, and cadmium. researchgate.netnih.gov In these complexes, the triazole ring coordinates to the metal centers through its nitrogen atoms, and the carboxylate group can also participate in bonding, leading to diverse structural motifs ranging from discrete mononuclear complexes to one- and two-dimensional polymers. researchgate.netnih.gov Similarly, 3,5-diamino-1,2,4-triazole (guanazole) is known to form complexes with copper(II), where the triazole units act as bridging ligands. researchgate.net

The coordination of transition metals to this compound could lead to the formation of novel materials with interesting magnetic, electronic, or catalytic properties. The specific geometry and dimensionality of the resulting complexes would depend on factors such as the metal-to-ligand ratio, the type of metal salt used, and the reaction solvent.

Table 1: Representative Transition Metal Complexes with Related Triazole Ligands

| Ligand | Metal Ion | Complex Formula | Structural Features | Reference |

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | Zn(II) | [Zn(Hatrc)₂(H₂O)] | Distorted trigonal bipyramidal mononuclear complex | researchgate.netnih.gov |

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | Mn(II) | [Mn(Hatrc)₂(H₂O)₂]·2H₂O | Distorted octahedral mononuclear complex | researchgate.netnih.gov |

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | Cd(II) | [Cd(Hatrc)₂(H₂O)]n | 1D polymeric chain | researchgate.netnih.gov |

| 3,5-Diamino-1,2,4-triazole | Cu(II) | Dinuclear and linear trinuclear complexes | Bridging triazole ligands | researchgate.net |

Quaternization and Other Alkylation Reactions

The nitrogen atoms of the 1,2,4-triazole ring are susceptible to alkylation, leading to the formation of N-alkylated derivatives and quaternary triazolium salts. The regioselectivity of these reactions is a key consideration, as alkylation can potentially occur at the N1, N2, or N4 positions. For this compound, the N1 position is already substituted with the carboxamide group. Therefore, alkylation would be expected to occur at the N2 and/or N4 positions.

In the case of the parent 3,5-diamino-1,2,4-triazole, alkylation typically occurs at the N1 position of the triazole ring. researchgate.net However, for 1-substituted 3,5-diaminotriazoles, further alkylation is directed to the other available ring nitrogens. The presence of the carboxamide group at N1 in this compound would likely direct incoming alkyl groups to the N2 or N4 positions. The precise outcome of the reaction would be influenced by the nature of the alkylating agent and the reaction conditions, such as the solvent and base used.

Studies on the alkylation of other substituted 1,2,4-triazoles have shown that a mixture of N2 and N4 alkylated products can be formed, with the ratio depending on steric and electronic factors. nih.gov For instance, the alkylation of 3-alkylsulfanyl-1,2,4-triazoles with dihaloalkanes has been shown to yield various isomers resulting from attack at the different nitrogen atoms. nih.gov Theoretical studies have also been employed to predict the regioselectivity of such reactions. uzhnu.edu.ua

Quaternization, the formation of a quaternary ammonium (B1175870) salt, would involve the alkylation of one of the ring nitrogens to give a positively charged triazolium ion. These reactions are typically carried out using reactive alkylating agents like alkyl halides or sulfates. The resulting quaternary salts of this compound could have potential applications as ionic liquids or as precursors for the synthesis of other functionalized triazole derivatives.

Table 2: Examples of Alkylation Reactions on Related Triazole Compounds

| Triazole Derivative | Alkylating Agent | Product(s) | Observations | Reference |

| 3,5-Diamino-1-phenyl-1,2,4-triazole | 2-Methoxybenzyl chloride | 3-Amino-5-o-methoxybenzylamino-1-phenyl-1,2,4-triazole | Alkylation occurs on an amino group under specific conditions. | researchgate.net |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | Mixture of bis(triazolyl)methane isomers (-N(1)-CH₂-N(1)-), (-N(1)-CH₂-N(2)-), and (-N(2)-CH₂-N(2)-) | Demonstrates alkylation at different ring nitrogens. | nih.gov |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | 1,3-Dibromopropane | N(2)-(3-bromopropyl)-triazole and a cyclized indolo-triazolo-diazepine | Shows competition between simple alkylation and subsequent cyclization. | nih.gov |

Advanced Research Applications of 3,5 Diamino 1,2,4 Triazole 1 Carboxamide and Its Derivatives

Applications in Mechanistic Medicinal Chemistry Research

The unique structural features of the 3,5-diamino-1,2,4-triazole core have made it an attractive starting point for designing molecules that can interact with specific biological targets. This has facilitated in-depth research into various pathological and physiological pathways.

Development as Enzyme Inhibitors: Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

A significant area of research has been the development of derivatives of 3,5-diamino-1,2,4-triazole as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). nih.govrsc.org LSD1 is a flavin-dependent amine oxidase that plays a critical role in gene transcription by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.gov Its overexpression is implicated in various cancers, making it a prime target for therapeutic intervention. nih.govsci-hub.se

The development of 3,5-diamino-1,2,4-triazole-based LSD1 inhibitors has been driven by the need to overcome the limitations of earlier inhibitors, many of which were based on the tranylcypromine (B92988) scaffold. nih.govrsc.org Tranylcypromine-based inhibitors are often irreversible and can exhibit off-target effects by inhibiting other flavin-dependent amine oxidases like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govrsc.org

The core design principle for using the 3,5-diamino-1,2,4-triazole scaffold is to create potent, reversible , and selective inhibitors of LSD1. nih.govrsc.org This scaffold allows for the synthesis of compounds that are competitive inhibitors of the enzyme, offering a more controlled and potentially less toxic modulation of LSD1 activity. nih.gov Researchers have focused on creating analogues with increased potency for LSD1 while demonstrating significantly lower activity against MAO-A and MAO-B, thereby improving the selectivity profile. nih.gov The 3,5-diaminotriazole moiety itself serves as a novel scaffold for these reversible, competitive inhibitors. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory potency and selectivity of 3,5-diamino-1,2,4-triazole derivatives. By systematically modifying the substituents on the triazole ring, researchers have been able to identify key structural features that enhance LSD1 inhibition while minimizing effects on other enzymes.

For instance, studies have shown that specific substitutions on the triazole nucleus can lead to compounds with low micromolar IC₅₀ values against LSD1. nih.gov A notable example is the compound N³-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine, which demonstrated an IC₅₀ value of 1.19 µM against LSD1. nih.gov In contrast, this and related compounds exhibited IC₅₀ values greater than 100 µM against both MAO-A and MAO-B, highlighting their high selectivity for LSD1. nih.gov The data below illustrates the inhibitory activities of selected 3,5-diaminotriazole derivatives.

| Compound | Structure | LSD1 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|---|---|

| N³-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine | [Structure Image Placeholder 1] | 1.19 | >100 | >100 |

| N³,N⁵-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine | [Structure Image Placeholder 2] | 2.22 | >100 | >100 |

| Tranylcypromine (Reference) | [Structure Image Placeholder 3] | 20.7 | 4.2 | 5.8 |

Data sourced from Kutz et al. (2014). nih.gov

The inhibition of LSD1 by 3,5-diamino-1,2,4-triazole derivatives directly impacts epigenetic regulation. LSD1 primarily acts as a transcriptional co-repressor by demethylating mono- and di-methylated H3K4 (H3K4me1/2), which are histone marks associated with active gene transcription. nih.govrsc.org By inhibiting LSD1, these compounds prevent the removal of these methyl groups, leading to an increase in the levels of H3K4me2. nih.govrsc.org This elevation of a gene-activating mark demonstrates that these inhibitors can effectively enter cells and modulate histone modification status within the nucleus. nih.gov This mechanism provides a pathway to potentially reactivate silenced tumor suppressor genes, a key strategy in epigenetic cancer therapy.

Investigation of DNA Synthesis Inhibition Mechanisms

3,5-Diamino-1,2,4-triazole, also known as Guanazole (B75391), is recognized as an inhibitor of DNA synthesis. chemicalbook.comfishersci.com This property is fundamental to its potential as an antitumor agent. While the precise, detailed mechanism of DNA synthesis inhibition by 3,5-diamino-1,2,4-triazole-1-carboxamide itself is a subject of ongoing investigation, research into related triazole-containing compounds offers plausible insights. One potential mechanism is the inhibition of enzymes critical for DNA replication, such as DNA gyrase. nih.gov For example, novel triazole-containing inhibitors have been shown to target the DNA gyrase of Mycobacterium tuberculosis. nih.gov These inhibitors can interact with the enzyme-DNA complex through π-stacking interactions and hydrogen bonds, thereby stabilizing the complex and preventing the re-ligation of DNA strands, which ultimately halts DNA replication. nih.gov It is plausible that derivatives of 3,5-diamino-1,2,4-triazole could operate through a similar mechanism, targeting topoisomerases or other essential enzymes in the DNA synthesis pathway.

Mechanistic Elucidation of Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of the 1,2,4-triazole (B32235) core are well-documented for their broad-spectrum antimicrobial properties.

The primary antifungal mechanism of action for many azole compounds, including 1,2,4-triazole derivatives, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govnih.gov Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting lanosterol 14α-demethylase, these triazole derivatives block the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal membrane, which ultimately inhibits fungal growth. nih.gov

The antibacterial mechanisms of 1,2,4-triazole derivatives are more varied. Research has indicated that these compounds can exert their effects through several pathways. One identified mechanism is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov Hybrid molecules combining 1,2,4-triazole with other antibacterial pharmacophores, such as quinolones, have shown potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA. nih.govsci-hub.se The inhibitory activity of these hybrid compounds often surpasses that of the parent antibiotics. sci-hub.se For example, certain clinafloxacin-1,2,4-triazole hybrids have demonstrated MIC values ranging from 0.25 to 1 µg/mL against various bacterial pathogens. nih.gov

Below is a table summarizing the minimum inhibitory concentration (MIC) values for selected 1,2,4-triazole derivatives against various microbial species.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ofloxacin-1,2,4-triazole hybrid | S. aureus | 0.25 - 1 | nih.gov |

| Ofloxacin-1,2,4-triazole hybrid | E. coli | 0.25 - 1 | nih.gov |

| Clinafloxacin-1,2,4-triazole hybrid | S. aureus | 0.25 - 32 | nih.gov |

| Clinafloxacin-1,2,4-triazole hybrid | P. aeruginosa | 0.25 - 32 | nih.gov |

| Vinyl-1,2,4-triazole derivative (2h) | Xanthomonas campestris | 0.0002 - 0.0033 mM | nih.gov |

| Vinyl-1,2,4-triazole derivative (2h) | Fungal Species | 0.02 - 0.04 mM | nih.gov |

Following a comprehensive search for scientific literature, there is no specific information available for the compound “this compound” within the advanced research applications outlined in the request.

The conducted searches did not yield any studies related to:

Antioxidant activity and radical scavenging mechanisms.

Molecular docking and computational screening for biological targets.

Contributions to materials science and engineering, including its use in nitrogen-rich energetic materials or nonlinear optical (NLO) materials research.

The available research data focuses on the parent molecule, 3,5-diamino-1,2,4-triazole (guanazole), and its various other derivatives, but not the specific 1-carboxamide (B11826670) derivative. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested for "this compound".

Contributions to Materials Science and Engineering

Applications in Nonlinear Optical (NLO) Materials Research

Crystal Engineering for Enhanced NLO Properties

Crystal engineering is a powerful strategy for developing new materials with significant nonlinear optical (NLO) properties, which are crucial for applications like optical switching and frequency shifting. The focus of this approach is to control the assembly of molecules in the solid state to create non-centrosymmetric crystal structures, a prerequisite for second-order NLO effects like second-harmonic generation (SHG).

Research has demonstrated that salts of 3,5-diamino-1,2,4-triazole (dat) are effective building blocks for NLO materials. In one study, seven inorganic salts of 'dat' were synthesized and their crystal structures were determined. While most of the resulting salts crystallized in centrosymmetric space groups, dat(1+) dihydrogen phosphate (B84403) was found to be orthorhombic and non-centrosymmetric (space group Fdd2). This specific arrangement, featuring anionic layers and cationic chains, satisfies the symmetry requirements for SHG. Quantitative powder measurements confirmed that its SHG efficiency is comparable to that of potassium dihydrogen phosphate (KDP), a widely used benchmark NLO material.

Further studies into cadmium-guanazole hybrid materials revealed that the introduction of chirality can also induce NLO properties. A three-dimensional chiral complex constructed from the guanazole ligand was found to exhibit second-order NLO effects at room temperature, showcasing how the strategic self-assembly of these molecules can lead to functional optical materials. acs.org

Correlation of Molecular Structure with Optical Response

The optical response of a molecule is intrinsically linked to its electronic structure. For 3,5-diamino-1,2,4-triazole, theoretical and experimental studies have established clear correlations between its molecular features and its optical properties. The optimized molecular structure of 'dat' features planar heterocyclic rings with amino groups. The inclusion of electron-withdrawing nitrogen atoms within the triazole ring is expected to enhance the molecular first hyperpolarizability (β), a measure of NLO activity.

Vibrational spectroscopy (IR and Raman) is a key tool for investigating these structure-property relationships. Many organic molecules with conjugated π-electron systems, characteristic of 'dat', exhibit large molecular hyperpolarizabilities that can be analyzed through their vibrational modes.

The electronic absorption spectra of 'dat' and its derivatives further illustrate this correlation. The parent 'dat' molecule shows an absorption maximum around 208 nm. ajol.info Theoretical calculations indicate that the visible absorption maxima correspond to electron transitions between frontier orbitals, specifically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). capes.gov.br The modification of the molecular structure, such as by creating derivatives or complexes, directly impacts these energy levels. For instance, Cd(II)-guanazole complexes exhibit photoluminescence with blue fluorescent emissions, which can be tuned (red or blue-shifted) based on the specific structure of the complex, demonstrating a direct link between the supramolecular architecture and the observed optical response. acs.org

Role in Coordination Polymers and Supramolecular Assemblies

3,5-diamino-1,2,4-triazole (guanazole) is a highly effective ligand for the construction of coordination polymers (CPs) and supramolecular assemblies. ajol.inforesearchgate.net Its efficacy stems from having multiple coordination sites—the ring nitrogen atoms and the exocyclic amino groups—which allow it to act as a versatile bridging ligand connecting metal centers into extended networks. icm.edu.pl The ability of the amino groups to form extensive hydrogen bonds further stabilizes these architectures, resulting in robust, high-dimensional structures. icm.edu.plnih.gov

Researchers have successfully synthesized a wide array of CPs by combining 'dat' with various metal ions, including zinc(II), manganese(II), cadmium(II), and copper(II). acs.orgresearchgate.netnih.gov These studies show that the final structure, and thus the material's properties, can be tuned by carefully selecting the metal ion and the counter-anions present during synthesis. researchgate.netresearchgate.net For example, using different anions with Cd(II) and guanazole has produced an unprecedented variety of coordination modes, with the ligand acting in bidentate to quadridentate fashion, leading to structures ranging from discrete clusters to 3D frameworks. acs.orgacs.org

Coordination-Driven Self-Assembly Principles

The formation of coordination polymers from ligands like 3,5-diamino-1,2,4-triazole and metal ions is governed by the principles of coordination-driven self-assembly. This process involves the spontaneous formation of thermodynamically favorable, well-defined structures through the creation of reversible metal-ligand coordination bonds. ajol.info

Several factors are critical in directing the outcome of this self-assembly process:

Coordination Geometry of the Metal Ion: The preferred coordination number and geometry of the metal center (e.g., tetrahedral, octahedral) dictate how the ligands can arrange around it.

Coordination Modes of the Ligand: Guanazole is a particularly versatile ligand, capable of adopting multiple bridging modes. It can bridge two metal centers in an N1,N2-bidentate fashion to form a ring structure or link multiple metal centers using its various nitrogen atoms to build higher-dimensional networks. icm.edu.plnih.gov Research has identified at least five distinct bridging modes for guanazole, including novel quadridentate and amino-N-bridging modes. acs.org

Role of Counter-Anions: Anions present in the reaction mixture can act as auxiliary ligands or as templates, profoundly influencing the final structure. researchgate.netacs.org Studies on Cd(II)-guanazole complexes showed that changing the anion from halides (F⁻, Cl⁻, Br⁻) to sulfite (B76179) or organic carboxylates resulted in completely different architectures, from 3D networks to 2D layers and even zero-dimensional clusters. acs.org

Reaction Conditions: Factors such as pH, temperature, and solvent system have a high sensitivity to the final structures of the coordination polymers. researchgate.net

Design of Functional Supramolecular Architectures

The deliberate design of supramolecular architectures allows for the creation of materials with specific, desirable functions. By leveraging the self-assembly principles of 3,5-diamino-1,2,4-triazole, researchers have constructed a variety of functional frameworks.

The dimensionality of these architectures can be controlled. For example, depending on the choice of metal and auxiliary ligands, 'dat' has been used to form:

1D Polymeric Chains: Trinuclear cadmium units can be linked by 'dat' to form one-dimensional double-stranded chains. science.gov

2D Layered Structures: With different anions or metal centers like Zn(II) or Mn(II), 'dat' can form two-dimensional layered grids. capes.gov.brresearchgate.netacs.org

3D Frameworks: Weak van der Waals forces or hydrogen bonds can link 2D layers into 3D supramolecular frameworks. researchgate.net In other cases, strong coordination bonds create robust 3D networks, some with interesting topologies. acs.orgacs.org

These tailored architectures exhibit a range of useful properties. Many of the reported coordination polymers based on 'dat' are luminescent, showing strong blue fluorescence in the solid state at room temperature. acs.orgacs.org This fluorescence is often attributed to intraligand π-π* transitions and can be tuned by the specific structural arrangement. acs.org Furthermore, the creation of chiral 3D frameworks has led to materials with significant NLO activity, demonstrating that function can be engineered directly into the supramolecular design. acs.org

Mechanistic Investigations as Corrosion Inhibitors for Metallic Surfaces

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments and for copper and its alloys in saline solutions. nih.govresearchgate.net The core mechanism of their protective action is the adsorption of the inhibitor molecules onto the metallic surface, which forms a barrier that isolates the metal from the corrosive medium. mdpi.comnih.gov

The inhibitive action relies on several key molecular features of the triazole ring and its substituents:

Heteroatoms as Active Sites: The nitrogen, oxygen, and sulfur atoms within the inhibitor molecules act as active centers for adsorption. mdpi.commdpi.com These heteroatoms can donate lone-pair electrons to the vacant d-orbitals of the metal atoms (e.g., iron, copper), forming coordinate covalent bonds (chemisorption). mdpi.com

π-Electron System: The conjugated π-system of the triazole ring can also interact with the metal surface.

Formation of a Protective Film: The adsorbed inhibitor molecules form a protective film that blocks the active sites on the metal surface where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would normally occur. nih.govnih.gov This adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. mdpi.comnih.gov

The effectiveness of these inhibitors is investigated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Polarization studies reveal that triazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. nih.govresearchgate.net EIS measurements show that the addition of the inhibitor increases the charge-transfer resistance (Rct) and decreases the double-layer capacitance (Cdl), confirming the formation of an insulating protective layer on the surface. nih.govnih.gov

Table 1: Inhibition Efficiency of Various Triazole Derivatives on Metallic Surfaces This interactive table summarizes findings from different studies on the corrosion inhibition properties of triazole derivatives.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Tria-CO₂Et | Mild Steel | 1.0 M HCl | 95.3 | nih.gov |

| Tria-CONHNH₂ | Mild Steel | 1.0 M HCl | 95.0 | nih.gov |

| 3-amino-5-mercapto-1,2,4-triazole | CuNi 90/10 Alloy | 3.5 wt.% NaCl | >90 | researchgate.net |

| EMTP | Mild Steel | 1.0 M HCl | 97.0 | mdpi.com |

| Theophylline-triazole derivative | API 5L X52 Steel | 1.0 M HCl | ~90 | nih.gov |

| MBTTA | Mild Steel | 1.0 M H₂SO₄ | >90 | researchgate.net |

Exploration in Advanced Electronic and Optical Materials (e.g., Light-Emitting Diodes, Solar Cells)

The unique electronic properties of the 1,2,4-triazole core have made its derivatives promising candidates for use in advanced electronic and optical devices, most notably in perovskite solar cells (PSCs). nih.govresearchgate.net While specific applications of this compound in this area are not widely reported, research on closely related structures highlights the potential of this chemical family.

In PSCs, triazole derivatives have been successfully employed as hole-transporting materials (HTMs). HTMs are a critical component of the solar cell stack, responsible for efficiently extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode.